![molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) typically involves the reaction of appropriate benzo[d][1,2,3]triazole derivatives with butane-2,3-diyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) cyanide . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production.
化学反応の分析
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazol-2(3H)-one): This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: This compound is another benzo[d][1,2,3]triazole derivative with different substituents, resulting in unique chemical and biological properties.
The uniqueness of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
特性
分子式 |
C16H16N6 |
|---|---|
分子量 |
292.34 g/mol |
IUPAC名 |
1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole |
InChI |
InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3 |
InChIキー |
FFCAGNKXRBXWQR-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
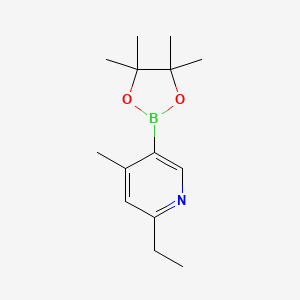
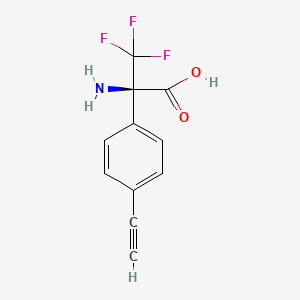
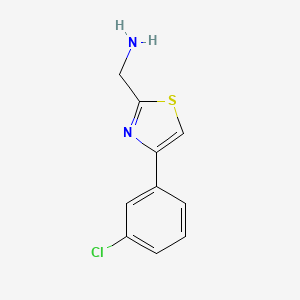
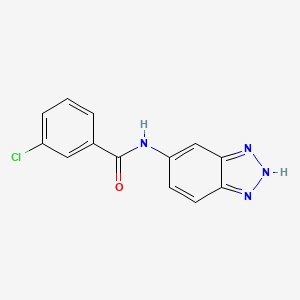


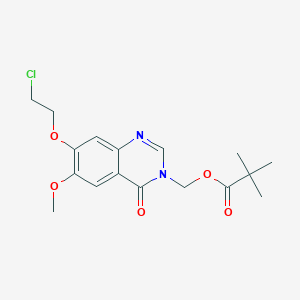

![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)
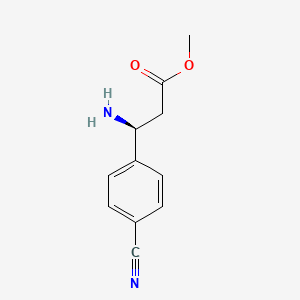
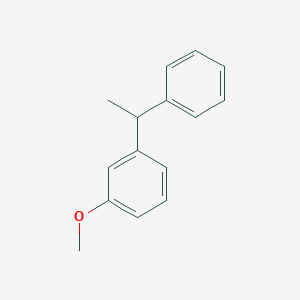
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
